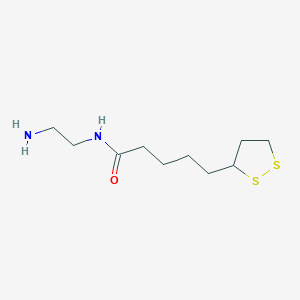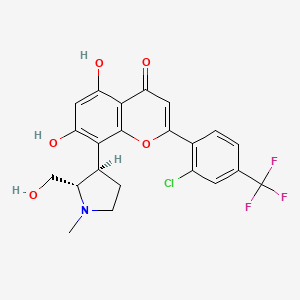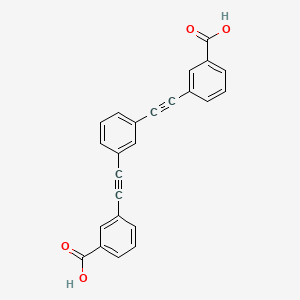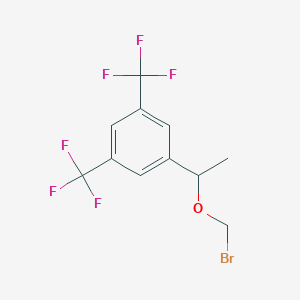
Rozex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an indoloquinolizine alkaloid similar to reserpine and is obtained from the plant Rauvolfia serpentina and other species of Rauvolfia . Anaprel is known for its ability to lower blood pressure by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anaprel involves several steps, starting from the extraction of the alkaloid from Rauvolfia serpentina. The key steps include:
Extraction: The alkaloid is extracted from the plant material using solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate the desired alkaloid.
Chemical Modification: The isolated alkaloid undergoes chemical modifications, including methylation and esterification, to produce the final compound, Anaprel.
Industrial Production Methods: Industrial production of Anaprel follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and equipment to extract the alkaloid from large quantities of plant material.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the compound.
Chemical Synthesis: Conducting chemical modifications in large reactors under controlled conditions to ensure high yield and purity of Anaprel.
Analyse Chemischer Reaktionen
Types of Reactions: Anaprel undergoes various chemical reactions, including:
Oxidation: Anaprel can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in Anaprel, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives and analogs of Anaprel, which may have different pharmacological activities and applications .
Wissenschaftliche Forschungsanwendungen
Anaprel has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of indoloquinolizine alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Studied for its antihypertensive properties and potential use in treating other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
Anaprel exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Anaprel reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets of Anaprel include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
- Enalapril
- Lisinopril
- Captopril
- Ramipril
Anaprel’s uniqueness lies in its natural origin and its specific chemical structure, which may offer distinct pharmacological benefits compared to its synthetic counterparts.
Eigenschaften
Molekularformel |
C35H42N2O9 |
|---|---|
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
methyl 6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+ |
InChI-Schlüssel |
SZLZWPPUNLXJEA-JXMROGBWSA-N |
Isomerische SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC |
Kanonische SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)





![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)

![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)

